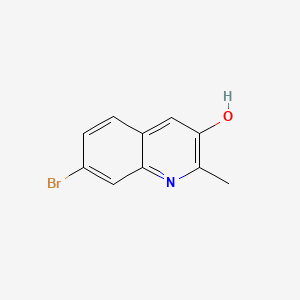
2-(Pyrimidin-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyrimidin-2-yloxy)acetamide is a heterocyclic compound that features a pyrimidine ring attached to an acetamide group via an oxygen atom. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-yloxy)acetamide typically involves the reaction of pyrimidine derivatives with acetamide. One common method includes the reaction of 2-chloropyrimidine with sodium acetate in the presence of a suitable solvent to yield this compound . The reaction conditions often involve moderate temperatures and the use of polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pyrimidin-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Pyrimidin-2-yloxy)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Pyrimidin-2-yloxy)acetamide involves its interaction with specific molecular targets. For instance, in the context of its antifibrotic activity, the compound inhibits the expression of collagen and other extracellular matrix proteins by targeting prolyl-4-hydroxylase . This enzyme is crucial for the post-translational modification of collagen, and its inhibition can reduce fibrosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Pyridin-2-yloxy)acetamide: Similar in structure but contains a pyridine ring instead of a pyrimidine ring.
Bis-pyrimidine acetamides: These compounds feature two pyrimidine rings and have been studied for their antimicrobial and anticancer activities.
Uniqueness
2-(Pyrimidin-2-yloxy)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to inhibit prolyl-4-hydroxylase and reduce fibrosis sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C6H7N3O2 |
|---|---|
Molekulargewicht |
153.14 g/mol |
IUPAC-Name |
2-pyrimidin-2-yloxyacetamide |
InChI |
InChI=1S/C6H7N3O2/c7-5(10)4-11-6-8-2-1-3-9-6/h1-3H,4H2,(H2,7,10) |
InChI-Schlüssel |
DXOGJINTVQOAGY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(N=C1)OCC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![rac-2-chloro-N-[(3R,4S)-4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl]acetamide](/img/structure/B13580086.png)
![2-[(Tert-butoxy)methyl]-2-methyloxirane](/img/structure/B13580117.png)

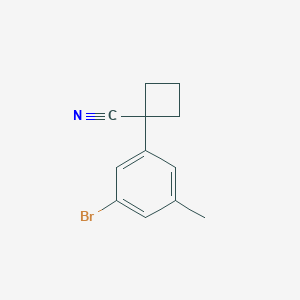
![6-Methoxyspiro[3.3]heptane-2-carboxylic acid](/img/structure/B13580139.png)

![tert-Butyl 2-(2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B13580147.png)
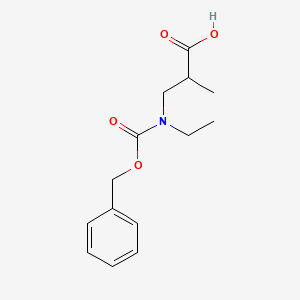
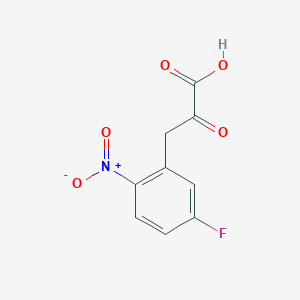
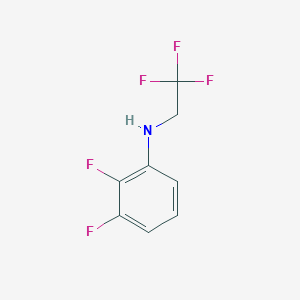
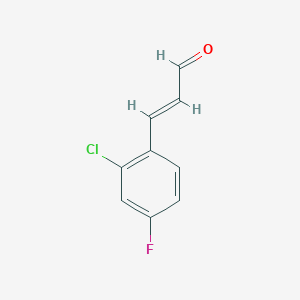
![6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B13580153.png)
